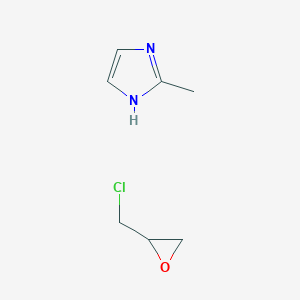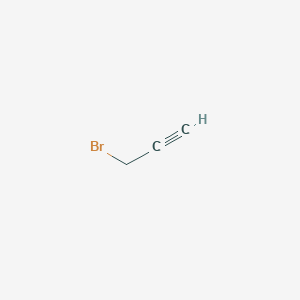![molecular formula C24H16O2 B043328 3-Acetoxydibenz[a,h]anthracen CAS No. 72378-87-1](/img/structure/B43328.png)
3-Acetoxydibenz[a,h]anthracen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxydibenz[a,h]anthracene, also known as 3-Acetoxydibenz[a,h]anthracene, is a useful research compound. Its molecular formula is C24H16O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetoxydibenz[a,h]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetoxydibenz[a,h]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- OLEDs basieren auf organischen Verbindungen als emittierende Schichten. 3-Acetoxydibenz[a,h]anthracen-Derivate könnten als blaue oder grüne Lichtemitter in OLEDs dienen. Forscher untersuchen ihre elektrolumineszenten Eigenschaften und Stabilität für potenzielle Geräteanwendungen .
- OFETs verwenden organische Halbleiter. Die Untersuchung der Ladungstransporteigenschaften von this compound-Derivaten kann Aufschluss über ihre Eignung für OFETs geben. Beispielsweise wurde 2,2'-Bianthracenyl als organischer Halbleiter in OFET-Bauelementen eingesetzt .
- Aufgrund seiner einzigartigen Struktur könnten this compound-Derivate in der chemischen Sensorik Anwendung finden. Forscher untersuchen ihre Wechselwirkung mit bestimmten Analyten wie Gasen oder Ionen für die Sensorentwicklung .
- Einige Anthracen-Derivate zeigen biologische Wirkungen. Obwohl this compound nicht speziell untersucht wurde, haben verwandte Verbindungen wie Anthrachinone antimikrobielle und entzündungshemmende Eigenschaften. Weitere Forschung könnte die biologische Relevanz dieser Verbindung untersuchen .
Organische Leuchtdioden (OLEDs)
Organische Feldeffekttransistoren (OFETs)
Chemische Sensorik
Biologische Aktivitäten
Wirkmechanismus
Safety and Hazards
Dibenz[a,h]anthracene, a related compound, is classified as a carcinogen (Category 1B), and it poses a short-term (acute) aquatic hazard (Category 1) and a long-term (chronic) aquatic hazard (Category 1) . It is very toxic to aquatic organisms and may cause long-term effects in the aquatic environment .
Eigenschaften
IUPAC Name |
naphtho[1,2-b]phenanthren-3-yl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O2/c1-15(25)26-20-10-11-22-17(12-20)8-9-19-13-23-18(14-24(19)22)7-6-16-4-2-3-5-21(16)23/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDQOSGAXDBMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370626 |
Source


|
| Record name | 3-Acetoxydibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72378-87-1 |
Source


|
| Record name | 3-Acetoxydibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)











